4-氯-2-苯基丁腈

描述

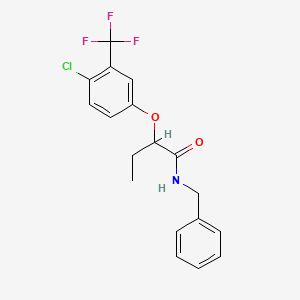

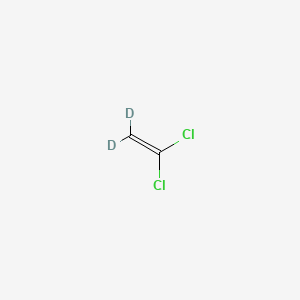

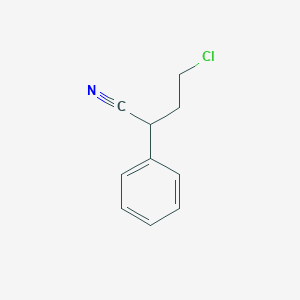

4-Chloro-2-phenylbutanenitrile is a chemical compound with the molecular formula C10H10ClN . It has an average mass of 179.646 Da and a monoisotopic mass of 179.050171 Da .

Synthesis Analysis

The synthesis of compounds similar to 4-Chloro-2-phenylbutanenitrile involves various methods. One such method involves reacting a benzonitrile of the formula, wherein R1 is a substituent nitro group and R2 is a substituent halogen atom, with an R1, R2-benzoyl chloride . Another method involves the slow evaporation method at 40 °C .Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-2-phenylbutanenitrile are not mentioned in the sources, related compounds have been used in the synthesis of ionic liquids . These reactions often involve complex organic synthesis procedures.科学研究应用

Nonlinear Optical Material Research

4-Chloro-2-phenylbutanenitrile: has potential applications in the field of nonlinear optical materials. These materials are crucial for various optical technologies, including laser frequency conversion, optical switching, and modulation . The compound’s structure can be fine-tuned to enhance its nonlinear optical properties, making it a candidate for the development of new photonic devices.

Drug Development

In medical research, 4-Chloro-2-phenylbutanenitrile has been studied for its role in drug development. It shows promise in preclinical studies for the treatment of conditions such as pain, inflammation, and cancer. Its chemical structure allows for modifications that can lead to the synthesis of new pharmaceutical compounds with targeted therapeutic effects.

Organic Synthesis

This compound serves as an intermediate in organic synthesis, particularly in the construction of complex molecules with pharmaceutical relevance . Its presence in synthetic pathways can help in forming carbon-nitrogen bonds, which are a cornerstone in building molecules like amino acids, peptides, and nitrogen-containing heterocycles.

Material Science

4-Chloro-2-phenylbutanenitrile: is also relevant in material science, where it can be used to synthesize new polymers or small molecules with specific physical properties . These materials might find applications in electronics, coatings, or as functional components in composite materials.

Analytical Chemistry

In analytical chemistry, derivatives of 4-Chloro-2-phenylbutanenitrile could be used as standards or reagents in chromatography and spectroscopy . Their unique chemical signatures allow for the precise detection and quantification of complex mixtures.

Agricultural Research

While not directly used in agriculture, compounds similar to 4-Chloro-2-phenylbutanenitrile are often studied for their degradation products and environmental impact. Understanding the behavior of such compounds can inform safer agricultural practices and lead to the development of more eco-friendly pesticides .

Environmental Studies

Research into the environmental fate of 4-Chloro-2-phenylbutanenitrile and its analogs is crucial for assessing their long-term impact on ecosystems. Studies focus on their persistence, bioaccumulation, and potential toxicity to wildlife .

Bioremediation

Finally, 4-Chloro-2-phenylbutanenitrile may be involved in bioremediation studies. Microorganisms capable of degrading this compound can be employed to clean up contaminated sites, reducing environmental hazards and restoring ecological balance .

作用机制

Target of Action

It is known that nitriles, the family to which this compound belongs, often interact with enzymes such as nitrile hydratase and amidase .

Mode of Action

It’s likely that it undergoes electrophilic aromatic substitution, a common reaction for compounds with a benzene ring . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s plausible that it follows a similar pathway to other nitriles, which are often degraded via hydrolysis, oxidation, or reduction .

Pharmacokinetics

The introduction of a chlorine atom into the structure of chalcones, a related group of compounds, may increase their bioavailability, bioactivity, and pharmacological use .

Result of Action

It’s known that the degradation of nitriles can result in the formation of ammonia and carboxylic acids .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-phenylbutanenitrile. For instance, microbial degradation of nitriles is often more effective than physicochemical methods . .

属性

IUPAC Name |

4-chloro-2-phenylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c11-7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATMNEWCJVVAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70535531 | |

| Record name | 4-Chloro-2-phenylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-phenylbutanenitrile | |

CAS RN |

93273-13-3 | |

| Record name | 4-Chloro-2-phenylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1610461.png)